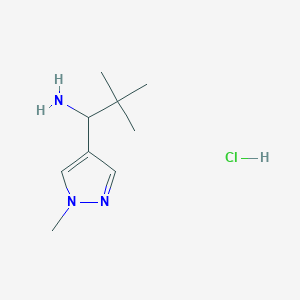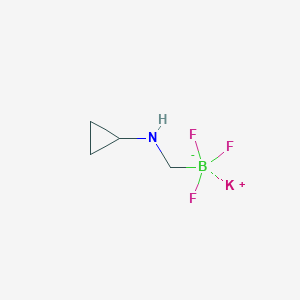
Potassium ((cyclopropylamino)methyl)trifluoroborate
Vue d'ensemble
Description
Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .
Synthesis Analysis
Potassium trifluoroborates, including this compound, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Synthesis of Cyclopropyl-substituted Arenes
Potassium ((cyclopropylamino)methyl)trifluoroborate and its derivatives are used in the stereospecific synthesis of cyclopropyl-substituted arenes through palladium-catalyzed cross-coupling reactions. This method involves the cyclopropanation of alkenylboronic esters, followed by in situ treatment with potassium fluoride, resulting in high yields and retention of configuration, offering a pathway to enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).
Selective Hydrogenation to β-trifluoromethylstyrenes
The compound is also involved in the selective hydrogenation process, where it can be used to produce either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes. This reaction demonstrates versatility in chemical synthesis, as the initially formed (Z)-isomer can be transformed into the (E)-isomer, expanding the scope of potential organic compounds that can be synthesized (Ramachandran & Mitsuhashi, 2015).
Development of Organoboronic Reagents
Further research into this compound and related compounds has led to the development of stable organoboronic reagents, which are pivotal in modern synthetic organic chemistry. These reagents are air- and moisture-stable, facilitating their storage and handling, and are employed in various cross-coupling reactions to synthesize diverse functionalized compounds (Molander & Rivero, 2002).
Cross-Coupling Reactions
The utility of potassium cyclopropyl trifluoroborate in cross-coupling reactions is further exemplified by its application in the synthesis of various substituted aryl cyclopropanes and cyclobutanes. These reactions are performed under conditions that accommodate a wide range of electron-rich, electron-poor, and hindered aryl chlorides, highlighting the versatility and efficiency of these borate compounds in facilitating complex organic transformations (Molander & Gormisky, 2008).
Mécanisme D'action
Target of Action
It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
Potassium ((cyclopropylamino)methyl)trifluoroborate interacts with its targets through chemical reactions. It is often used in lithium replacement reactions and nucleophilic substitution reactions . It can also act as a catalyst or ligand in organic synthesis .
Biochemical Pathways
It is involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature and can dissolve in water . Safety measures should be taken to avoid direct contact with skin and eyes, and environmental protection measures should be considered during its use and disposal .
Safety and Hazards
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .
Propriétés
IUPAC Name |
potassium;(cyclopropylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKABFAUAQASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

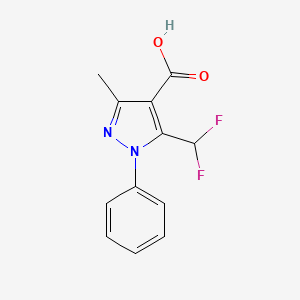
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
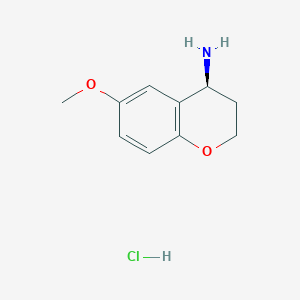

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
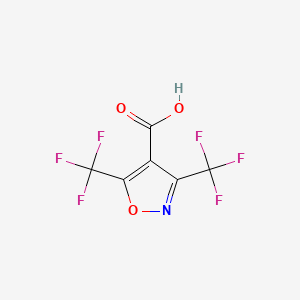

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
